molecular formula C16H16N2O3S B5701485 4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone

Cat. No. B5701485
M. Wt: 316.4 g/mol
InChI Key: YHUOAVWWKMTTJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2,5-dimethylphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone, commonly known as DMSQ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMSQ belongs to the class of quinoxaline derivatives, which have been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.

Mechanism of Action

The exact mechanism of action of DMSQ is not fully understood. However, it has been reported to act as a potent inhibitor of topoisomerase II, an enzyme that plays a key role in DNA replication and transcription. By inhibiting topoisomerase II, DMSQ can prevent the proliferation of cancer cells and reduce inflammation. DMSQ has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
DMSQ has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to induce apoptosis, or programmed cell death, in cancer cells by activating caspase enzymes. DMSQ has also been shown to inhibit the expression of various genes involved in cell proliferation and survival. In addition, DMSQ has been reported to reduce the production of reactive oxygen species, which can cause oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DMSQ in lab experiments is its potent antitumor and anti-inflammatory effects. DMSQ has been shown to exhibit activity against a wide range of cancer cell lines and can be used to study the mechanisms of cancer cell growth and proliferation. In addition, DMSQ can be used to study the role of topoisomerase II and protein kinase C in various cellular processes. However, one of the main limitations of using DMSQ in lab experiments is its potential toxicity. DMSQ has been reported to exhibit cytotoxic effects at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of DMSQ. One possible direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. DMSQ has been shown to exhibit potent activity against cancer cell lines and can be further studied for its potential use in cancer therapy. In addition, DMSQ can be studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another future direction is to investigate the structure-activity relationship of DMSQ and its derivatives. By synthesizing and studying various derivatives of DMSQ, it may be possible to identify compounds with improved potency and selectivity. Finally, DMSQ can be studied for its potential use in combination therapies with other anticancer or anti-inflammatory agents.

Synthesis Methods

DMSQ can be synthesized through a multi-step process involving the reaction of 2,5-dimethylaniline with p-toluenesulfonyl chloride, followed by cyclization with glyoxylic acid. The resulting product is then reduced with sodium borohydride to yield DMSQ in high yield and purity. The synthesis of DMSQ has been optimized to produce large quantities of the compound for scientific research purposes.

Scientific Research Applications

DMSQ has been extensively studied for its potential applications in scientific research. It has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. DMSQ has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been reported to exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, DMSQ has been shown to possess antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

4-(2,5-dimethylphenyl)sulfonyl-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-7-8-12(2)15(9-11)22(20,21)18-10-16(19)17-13-5-3-4-6-14(13)18/h3-9H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHUOAVWWKMTTJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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